4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene
Description
4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene is a synthetic aromatic compound featuring a central nitro-substituted benzene ring with two distinct sulfanyl-methyl substituents. The 2,5-dichlorophenyl group introduces electron-withdrawing effects, while the 4-methylphenyl group contributes steric bulk and moderate electron-donating properties. This structural duality may influence its physicochemical behavior, such as solubility, stability, and reactivity.
Properties
IUPAC Name |
4-[(2,5-dichlorophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2NO2S2/c1-13-2-6-16(7-3-13)27-19-9-4-14(10-18(19)23(24)25)12-26-20-11-15(21)5-8-17(20)22/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLSFDULHQYXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene, also known by its CAS number 477869-71-9, is a complex organic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H15Cl2NO2S, with a molecular weight of 436.4 g/mol. The structure features multiple aromatic rings and sulfanyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15Cl2NO2S |
| Molecular Weight | 436.4 g/mol |
| CAS Number | 477869-71-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Nucleophilic Substitution : This step introduces the sulfanyl group by substituting a halogen atom.
- Sulfonylation : The introduction of sulfonyl groups under basic conditions enhances the compound's reactivity.
- Electrophilic Aromatic Substitution : This allows for the attachment of additional functional groups to the aromatic rings.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of chlorine and sulfanyl groups may enhance interactions with microbial cell membranes, leading to increased permeability and cell death.
Anticancer Activity
Studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. The unique structure of this compound suggests potential as an anticancer agent due to its ability to interact with proteins involved in tumor growth.
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Interaction : It may bind to specific receptors on cell membranes, altering signaling cascades that regulate cell growth and apoptosis.
Case Studies
- Study on Anticancer Properties : A recent study demonstrated that a structurally similar compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for anticancer activity.
- Antimicrobial Efficacy : Another investigation reported that compounds with similar sulfanyl moieties showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting the importance of the sulfanyl group in enhancing antimicrobial properties.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The chlorinated and sulfanyl groups enhance interactions with microbial cell membranes, increasing permeability and leading to cell death. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, emphasizing the importance of the sulfanyl group in enhancing these properties.
Anticancer Activity
The compound shows promise as an anticancer agent due to its ability to inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. Its proposed mechanisms include:
- Enzyme Inhibition : Disruption of metabolic pathways by inhibiting key enzymes.
- Receptor Interaction : Binding to specific receptors on cell membranes, altering signaling cascades that regulate cell growth and apoptosis.
Case Studies
- Study on Anticancer Properties : A study demonstrated that structurally similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential for anticancer activity.
- Antimicrobial Efficacy : Another investigation reported that compounds with similar sulfanyl moieties effectively inhibited both Gram-positive and Gram-negative bacteria, highlighting the significance of these functional groups in enhancing antimicrobial properties.
Comparison with Similar Compounds
Target Compound
- Core structure: Benzene ring with nitro (-NO₂) at position 2.
- Substituents :
- Position 1 : [(4-Methylphenyl)sulfanyl]methyl group.
- Position 4 : [(2,5-Dichlorophenyl)sulfanyl]methyl group.
Compounds from (7c–7f)
- Core structure : Propanamide backbone linked to oxadiazole and thiazole rings.
- Substituents: Amino-thiazole and oxadiazole moieties (electron-rich heterocycles). Variably substituted phenyl groups (e.g., 3-methylphenyl, 2,4-dimethylphenyl).
- Key features : Amide linkages enable hydrogen bonding, while heterocycles may enhance biological activity (e.g., antimicrobial or enzyme inhibition) .
Compounds from (Montelukast derivatives)
- Core structure: Quinoline-linked cyclopropane-acetic acid derivatives.
- Substituents: 7-Chloroquinoline (aromatic with Cl substituent). Carboxymethyl cyclopropyl groups.
- Key features : Designed for leukotriene receptor antagonism (anti-inflammatory applications) via sulfhydryl interactions .
Physicochemical Properties
*Estimated based on molecular formula.
Key Differences and Implications
Electron Effects: The target compound’s nitro and dichlorophenyl groups create strong electron-withdrawing effects, contrasting with the electron-donating amino-thiazole groups in 7c–7f. This difference may reduce nucleophilic reactivity compared to 7c–7f but enhance stability under oxidative conditions .
Biological Activity :
- Compounds 7c–7f exhibit structural motifs (amide, oxadiazole) associated with antimicrobial or anticancer activity. The target compound lacks these groups, suggesting divergent applications (e.g., agrochemical intermediates or polymer precursors).
Solubility and Bioavailability :
- The Montelukast derivatives () include carboxylic acid groups, improving water solubility for oral administration. The target compound’s nitro and hydrophobic aryl groups likely reduce aqueous solubility, limiting bioavailability without formulation aids .
Research Findings and Limitations
- Spectral Data Gaps : While compounds in were characterized via IR, NMR, and EI-MS , analogous data for the target compound are absent, complicating direct comparisons.
- Thermal Stability : The higher melting points of 7c–7f (134–178°C) suggest greater crystalline stability compared to the target compound, which may exist as a liquid or low-melting solid.
- Synthetic Utility : The target compound’s dichlorophenyl and nitro groups could facilitate electrophilic substitution reactions, a pathway less feasible in the Montelukast analogs due to their steric complexity .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 4-{[(2,5-Dichlorophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene?
- Methodological Answer : A multi-step synthesis is typically employed. Begin with nitration of a benzene derivative to introduce the nitro group, followed by sequential sulfanylation using 2,5-dichlorothiophenol and 4-methylthiophenol. Key steps include:
- Nitration : Use concentrated nitric acid in a sulfuric acid medium at controlled temperatures (0–5°C) to avoid over-nitration.
- Sulfanylation : Perform nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) to introduce sulfanyl groups.
- Purification : Utilize column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) to isolate intermediates.
- Reference: Similar strategies are detailed in multi-step syntheses of nitrobenzene derivatives involving halogenation and sulfanyl group incorporation .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation from a solvent mixture (e.g., dichloromethane/methanol).
- Data Collection : Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Use SHELXL for structure solution and refinement, applying constraints for disordered regions (e.g., sulfanyl methyl groups) .
- Validation : Cross-check bond lengths and angles against similar nitro-sulfanyl benzene derivatives to identify outliers .
Q. What analytical methods are suitable for purity assessment and characterization?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) at 1.0 mL/min flow rate, monitoring at 254 nm .
- NMR Spectroscopy : Assign peaks using ¹H and ¹³C NMR in deuterated DMSO, noting the deshielded aromatic protons near the nitro group (δ 8.2–8.5 ppm).
- Mass Spectrometry : Confirm molecular weight via ESI-MS in positive ion mode, expecting [M+H]⁺ at m/z ~463.
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved during structural refinement?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN command to model twinning if Rint values exceed 0.05.
- Disorder Modeling : Apply PART instructions for disordered sulfanyl-methyl groups, refining occupancy ratios.
- Validation Tools : Compare geometric parameters to Cambridge Structural Database (CSD) entries for nitro-sulfanyl aromatics to identify systematic errors .
Q. What strategies optimize sulfanyl group incorporation in the presence of electron-withdrawing nitro substituents?
- Methodological Answer :
- Activation of Electrophilic Centers : Use Lewis acids (e.g., AlCl₃) to enhance reactivity of the nitrobenzene ring.
- Solvent Effects : Conduct reactions in polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Reference: Similar optimizations are noted in sulfanylation of nitro-substituted aromatics .
Q. How does the electronic environment of the nitro group influence reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions.
- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., thiols vs. amines) to correlate electronic effects with activation barriers.
- Reference: Nitro groups enhance electrophilicity in adjacent positions, as seen in halogenated nitrobenzene reactivity .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450) to model binding poses.
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes.
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with sulfanyl groups) using Schrödinger’s Phase.
- Reference: Similar approaches are applied to sulfonamide enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
